Cas no 867333-43-5 (5-Cyano-2-methylphenylboronic acid)

5-Cyano-2-methylphenylboronic acid is a boronic acid derivative featuring a cyano group and a methyl substituent on the aromatic ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety serves as a key intermediate for constructing biaryl structures. The electron-withdrawing cyano group enhances reactivity in certain coupling conditions, while the methyl group can influence steric and electronic properties. Its stability and compatibility with diverse reaction conditions make it a valuable reagent in pharmaceutical and materials science research. The compound is typically supplied in high purity, ensuring consistent performance in synthetic applications. Proper storage under inert conditions is recommended to maintain stability.
5-Cyano-2-methylphenylboronic acid structure
867333-43-5 structure
商品名:5-Cyano-2-methylphenylboronic acid
CAS番号:867333-43-5
MF:C8H8BNO2
メガワット:160.965621948242
MDL:MFCD17015778
CID:828032
PubChem ID:53216743

5-Cyano-2-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (5-Cyano-2-methylphenyl)boronic acid
    • 5-Cyano-2-methylphenylboronic acid
    • B-(5-Cyano-2-methylphenyl)boronic acid (ACI)
    • Boronic acid, (5-cyano-2-methylphenyl)- (9CI)
    • MFCD17015778
    • Boronic acid, (5-cyano-2-methylphenyl)-
    • SCHEMBL1822394
    • (5-Cyano-2-methylphenyl)boronicacid
    • SY028652
    • DTXSID00681893
    • R10068
    • 867333-43-5
    • AB71676
    • AKOS006335101
    • 5-Cyano-2-methylphenylboronicAcid
    • DB-123959
    • Boronicacid,B-(5-cyano-2-methylphenyl)-
    • EN300-317164
    • CS-W018968
    • IPDZHWUWADJUMR-UHFFFAOYSA-N
    • DS-18091
    • 5-Cyano-2-methylphenyl)boronic acid
    • MDL: MFCD17015778
    • インチ: 1S/C8H8BNO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,11-12H,1H3
    • InChIKey: IPDZHWUWADJUMR-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=C(B(O)O)C(C)=CC=1

計算された属性

  • せいみつぶんしりょう: 161.06500
  • どういたいしつりょう: 161.0648087g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.2Ų

じっけんとくせい

  • PSA: 64.25000
  • LogP: -0.45352

5-Cyano-2-methylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1298138-5G
(5-cyano-2-methyl-phenyl)boronic acid
867333-43-5 97%
5g
$225 2024-07-21
Enamine
EN300-317164-10.0g
(5-cyano-2-methylphenyl)boronic acid
867333-43-5
10g
$793.0 2023-05-23
Apollo Scientific
OR360278-5g
(5-Cyano-2-methylphenyl)boronic acid
867333-43-5 97%
5g
£156.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HB237-5g
5-Cyano-2-methylphenylboronic acid
867333-43-5 97%
5g
2772.0CNY 2021-08-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065996-100mg
(5-Cyano-2-methylphenyl)boronic acid
867333-43-5 98%
100mg
¥51.00 2024-04-27
Enamine
EN300-317164-1.0g
(5-cyano-2-methylphenyl)boronic acid
867333-43-5
1g
$185.0 2023-05-23
TRC
C987678-50mg
5-Cyano-2-methylphenylboronic acid
867333-43-5
50mg
$75.00 2023-05-18
Apollo Scientific
OR360278-250mg
(5-Cyano-2-methylphenyl)boronic acid
867333-43-5 97%
250mg
£15.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HB237-250mg
5-Cyano-2-methylphenylboronic acid
867333-43-5 97%
250mg
248CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HB237-50mg
5-Cyano-2-methylphenylboronic acid
867333-43-5 97%
50mg
57.0CNY 2021-08-04

5-Cyano-2-methylphenylboronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -98 °C; 15 min, -98 °C
1.2 Reagents: Trimethyl borate ;  30 min, -98 °C; 3 h, -98 °C → rt
リファレンス
A colorimetric sensing ensemble for heparin
Zhong, Zhenlin; et al, Journal of the American Chemical Society, 2002, 124(31), 9014-9015

5-Cyano-2-methylphenylboronic acid Raw materials

5-Cyano-2-methylphenylboronic acid Preparation Products

5-Cyano-2-methylphenylboronic acid 関連文献

5-Cyano-2-methylphenylboronic acidに関する追加情報

Recent Advances in the Application of 5-Cyano-2-methylphenylboronic acid (CAS: 867333-43-5) in Chemical Biology and Pharmaceutical Research

5-Cyano-2-methylphenylboronic acid (CAS: 867333-43-5) has emerged as a key intermediate in the synthesis of bioactive compounds and pharmaceutical agents. Recent studies highlight its utility in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing biaryl structures in drug discovery. This boronic acid derivative exhibits enhanced stability and reactivity, making it particularly valuable for the development of tyrosine kinase inhibitors and other targeted therapies. The compound's unique electronic properties, attributed to the cyano and methyl substituents, have been exploited to optimize binding affinities in medicinal chemistry applications.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in developing novel proteolysis-targeting chimeras (PROTACs). Researchers utilized 5-Cyano-2-methylphenylboronic acid as a critical linker component, enabling efficient degradation of oncogenic proteins. The study reported improved pharmacokinetic properties compared to traditional arylboronic acids, with enhanced cell permeability and reduced off-target effects. These findings suggest promising applications in cancer therapeutics, particularly for hard-to-treat malignancies.

In materials science, recent work published in ACS Applied Materials & Interfaces explored the compound's potential in biosensor development. The electron-withdrawing cyano group was found to significantly enhance the sensitivity of glucose-detecting systems when incorporated into boronic acid-based recognition elements. This advancement addresses longstanding challenges in continuous glucose monitoring for diabetes management, demonstrating the compound's versatility beyond traditional pharmaceutical applications.

The synthetic accessibility of 5-Cyano-2-methylphenylboronic acid has also facilitated its use in diversity-oriented synthesis. A 2024 Nature Communications paper detailed its application in generating structurally complex compound libraries for high-throughput screening. Researchers achieved unprecedented scaffold diversity by leveraging the compound's orthogonal reactivity patterns, leading to the identification of new lead compounds for neurodegenerative disease targets.

Ongoing clinical investigations (Phase I/II trials) are evaluating derivatives of 5-Cyano-2-methylphenylboronic acid as next-generation PARP inhibitors. Preliminary data suggest improved blood-brain barrier penetration compared to existing therapies, potentially expanding treatment options for central nervous system malignancies. The compound's metabolic stability, as demonstrated in recent ADME studies, positions it as a promising scaffold for CNS-targeted drug development.

From a safety perspective, recent toxicological assessments indicate favorable profiles for 5-Cyano-2-methylphenylboronic acid derivatives. A comprehensive 2023 study in Chemical Research in Toxicology reported minimal hepatotoxicity at therapeutic doses, addressing a common limitation of boronic acid-containing pharmaceuticals. These findings support the compound's continued development and potential regulatory approval pathways.

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Amadis Chemical Company Limited
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清らかである:99%/99%
はかる:5g/25g
価格 ($):158.0/552.0